N-(3,4-dimethylphenyl)-N'-(4-methoxybenzyl)urea
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Overview
Description
N-(3,4-dimethylphenyl)-N’-(4-methoxybenzyl)urea: is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups This particular compound features a 3,4-dimethylphenyl group and a 4-methoxybenzyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-N’-(4-methoxybenzyl)urea typically involves the reaction of 3,4-dimethylaniline with 4-methoxybenzyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,4-dimethylaniline+4-methoxybenzyl isocyanate→N-(3,4-dimethylphenyl)-N’-(4-methoxybenzyl)urea
Reaction Conditions:
- Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
- Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-40°C).
- Catalyst: In some cases, a catalyst such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods: Industrial production of N-(3,4-dimethylphenyl)-N’-(4-methoxybenzyl)urea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to obtain high yields of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3,4-dimethylphenyl)-N’-(4-methoxybenzyl)urea can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced under appropriate conditions to yield reduced derivatives.
Substitution: It can participate in substitution reactions, where one or more substituents on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups on the aromatic rings.
Scientific Research Applications
Chemistry: N-(3,4-dimethylphenyl)-N’-(4-methoxybenzyl)urea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may be investigated for its efficacy in treating various diseases and conditions.
Industry: In the industrial sector, N-(3,4-dimethylphenyl)-N’-(4-methoxybenzyl)urea is used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism by which N-(3,4-dimethylphenyl)-N’-(4-methoxybenzyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary based on the specific context and application.
Comparison with Similar Compounds
- N-(3,4-dimethylphenyl)-N’-(4-chlorobenzyl)urea
- N-(3,4-dimethylphenyl)-N’-(4-nitrobenzyl)urea
- N-(3,4-dimethylphenyl)-N’-(4-hydroxybenzyl)urea
Comparison: N-(3,4-dimethylphenyl)-N’-(4-methoxybenzyl)urea is unique due to the presence of the 4-methoxybenzyl group, which imparts specific chemical and biological properties. Compared to its analogs with different substituents on the benzyl group, it may exhibit distinct reactivity, solubility, and biological activity. For example, the methoxy group can influence the compound’s electron density and steric properties, affecting its interactions with molecular targets.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-4-7-15(10-13(12)2)19-17(20)18-11-14-5-8-16(21-3)9-6-14/h4-10H,11H2,1-3H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASBZPWRFJFGMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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